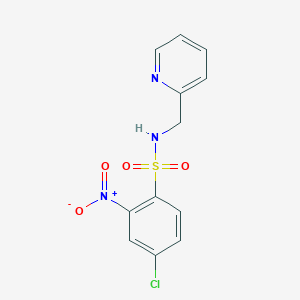

((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

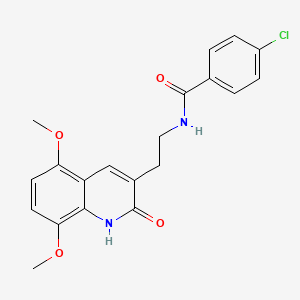

The compound ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine is a chemical compound with the molecular formula C12H10ClN3O4S and a molecular weight of 327.74 . It is also known by other synonyms such as 4-chloro-2-nitro-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of327.74 . Unfortunately, specific information about its melting point, boiling point, and density was not found in the search results.

Scientific Research Applications

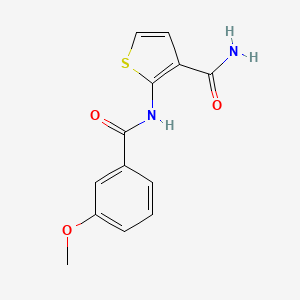

Nonlinear Optical (NLO) Materials

The synthesis of 4Cl2NA has garnered attention due to its potential as a nonlinear optical (NLO) material. Organic NLO single crystals, like 4Cl2NA, find applications in optoelectronics, photonics, and laser technology . The compound’s delocalized π electron system contributes to its good macroscopic NLO response and high molecular hyperpolarizability. Researchers have explored its unique characterizations, emphasizing its lightweight, low-cost, and easy-to-fabricate nature compared to inorganic single crystals.

Crystal Growth Methodology

Slow evaporation remains a favored method for growing organic single crystals, including 4Cl2NA. The resulting monoclinic crystal structure with the Pc space group has been confirmed through single-crystal XRD analysis. The material exhibits thermal stability up to 115 °C, and its mechanical work hardness coefficient suggests it is a soft material. However, laser beam-irradiated LDT analysis highlights limitations in its laser utility .

Hirshfeld Surface Analysis

Visual analysis of the intermolecular contacts in 4Cl2NA using Hirshfeld surface analysis provides insights into its crystal packing and potential interactions with other molecules.

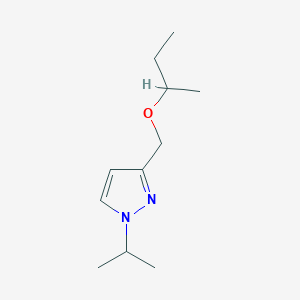

Mechanism of Action

Mode of Action

It’s likely that the compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves the compound acting as an electrophile, attacking the aromatic ring of the target molecule and substituting a hydrogen atom .

Biochemical Pathways

Based on its chemical structure, it may be involved in various organic reactions such as suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

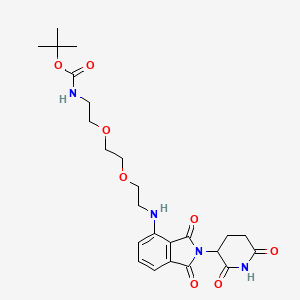

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ((4-Chloro-2-nitrophenyl)sulfonyl)(2-pyridylmethyl)amine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules.

properties

IUPAC Name |

4-chloro-2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O4S/c13-9-4-5-12(11(7-9)16(17)18)21(19,20)15-8-10-3-1-2-6-14-10/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPXHKOZPBIOIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-chlorophenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide](/img/structure/B3015103.png)

![2-(ethylthio)-7-(4-isopropylphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3015105.png)

![8-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3015107.png)

![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)

![N-[(2,4-dimethoxyphenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B3015116.png)

![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)

![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)